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Compound of Interest

Compound Name: 4-Ethynyl-3-methoxyphenol

Cat. No.: B11921123

Get Quote

Executive Summary
This technical guide details the synthetic utility of 4-Ethynyl-3-methoxyphenol (CAS 1057670-

07-1) as a high-value scaffold for developing next-generation fluorescent probes.[1] Unlike

generic linkers, this molecule offers a unique dual-functionality:

Electronic Modulation (Push-Pull Systems): The electron-rich phenol/methoxy core serves as

an ideal donor (D) in Donor-π-Acceptor (D-π-A) fluorophores, enabling bathochromic shifts

and intramolecular charge transfer (ICT) modulation.[1]

Bioorthogonal Utility: The terminal alkyne provides a sterically compact handle for Copper-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC), essential for activity-based protein profiling

(ABPP) or organelle-specific targeting.[1]

This guide presents two distinct synthetic workflows: (A) The "Click-Tag" Route, preserving the

alkyne for bioorthogonal labeling, and (B) The "Conjugation-Extension" Route, utilizing the

alkyne to construct red-shifted fluorophores via Sonogashira coupling.[1]
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Design Principles: The "Push-Pull" Logic[1]
The 3-methoxy-4-ethynylphenol scaffold is particularly effective when integrated into Internal

Charge Transfer (ICT) probes.[1]

The Donor (D): The phenolic hydroxyl (-OH) and the methoxy (-OMe) group act as strong

electron donors.[1]

The Acceptor (A): When coupled to electron-deficient cores (e.g., Naphthalimide, Coumarin,

BODIPY), the system creates a "Push-Pull" electronic gradient.[1]

The Switch: The phenolic proton is pH-sensitive.[1] Deprotonation to the phenolate (

) dramatically increases electron donation, often resulting in a fluorescence "Turn-On"
response or a spectral shift.[1]

Protocol A: Synthesis of "Clickable" Activity-Based
Probes
Objective: To attach a targeting ligand to the phenol, leaving the alkyne free for downstream

bioorthogonal imaging.[1]

Mechanism
This protocol utilizes Williamson Ether Synthesis or Mitsunobu Reaction to functionalize the

phenol.[1] The resulting probe binds a biological target, and the alkyne is subsequently reacted
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with an Azide-Fluorophore (e.g., Azide-Cy5) in fixed cells.[1]

Step-by-Step Protocol (Williamson Ether Route)[1]
Reagents:

4-Ethynyl-3-methoxyphenol (1.0 equiv)[1]

Targeting Ligand-Linker-Halide (e.g., Alkyl bromide derivative) (1.1 equiv)

Potassium Carbonate (

) (2.0 equiv)[1]

Solvent: DMF (Anhydrous)[1]

Procedure:

Activation: In a flame-dried round-bottom flask, dissolve 4-Ethynyl-3-methoxyphenol (100

mg, 0.67 mmol) in anhydrous DMF (3 mL).

Deprotonation: Add

(185 mg, 1.35 mmol) and stir at Room Temperature (RT) for 30 minutes under Argon. The
solution may darken slightly as the phenolate forms.[1]

Alkylation: Dropwise add the alkyl bromide linker (0.74 mmol) dissolved in DMF (1 mL).

Reaction: Heat the mixture to 60°C and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc

4:1).[1] The starting phenol (lower Rf) should disappear.[1]

Work-up: Dilute with EtOAc (50 mL), wash with water (3x) and brine (1x). Dry over

and concentrate.

Purification: Flash column chromatography (Silica gel).

Validation:
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1H NMR: Confirm the disappearance of the phenolic -OH singlet (~9-10 ppm) and the

appearance of the linker methylene protons.

IR: Verify the retention of the characteristic Alkyne C≡C stretch (~2100 cm⁻¹) and C≡C-H

stretch (~3300 cm⁻¹).

Protocol B: Sonogashira Coupling for Fluorophore
Extension
Objective: To use the ethynyl group to conjugate the phenol to a fluorophore core, creating a

bathochromic (red-shifted) probe.[1]

Mechanism
The Sonogashira cross-coupling reacts the terminal alkyne of the scaffold with a halogenated

fluorophore (e.g., 4-Bromo-1,8-naphthalimide).[1] This extends the

-conjugation system.[1]

Step-by-Step Protocol
Reagents:

Fluorophore Halide (e.g., 4-Bromo-N-butyl-1,8-naphthalimide) (1.0 equiv)[1]

4-Ethynyl-3-methoxyphenol (1.2 equiv)[1]

Catalyst:

(5 mol%)[1]

Co-Catalyst: CuI (10 mol%)[1]

Base: Triethylamine (

) or Diisopropylamine (DIPA) (Excess)[1]

Solvent: THF or DMF (Degassed)[1]
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Procedure:

Degassing: Place the Fluorophore Halide (0.5 mmol) and 4-Ethynyl-3-methoxyphenol (0.6

mmol) in a Schlenk flask. Evacuate and backfill with Argon (3 cycles).[1]

Solvation: Add degassed THF (5 mL) and

(2 mL).

Catalysis: Add

(17 mg) and CuI (9 mg) quickly against a positive pressure of Argon.

Coupling: Stir the reaction at 50–60°C for 6–12 hours. The color typically shifts (e.g., from

yellow to orange/red) indicating extended conjugation.[1]

Quenching: Cool to RT, filter through a Celite pad to remove metal precipitates. Wash with

EtOAc.[1]

Purification: Concentrate the filtrate and purify via column chromatography.

Critical Optimization Note:

Oxygen Exclusion: Oxygen rapidly degrades the active Pd(0) species and promotes

homocoupling (Glaser coupling) of the alkyne.[1] Rigorous degassing is non-negotiable.[1]

Visualization: Synthetic Workflows

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Click to download full resolution via product page

Figure 1: Dual synthetic pathways utilizing 4-Ethynyl-3-methoxyphenol. Route A preserves

the alkyne for tagging; Route B consumes it to build the fluorophore.[1]

Application Note: Bioorthogonal Imaging (CuAAC)
[1]
When using the probe generated in Protocol A, the following "Click" cocktail is recommended

for fixed-cell imaging:

Click Cocktail (Prepare Fresh):

Buffer: 100 mM HEPES (pH 7.4) or PBS.[1]

Azide Fluorophore: 10–20 µM (e.g., Azide-Rhodamine).[1]

CuSO4: 1 mM (Catalyst source).

THPTA or TBTA: 100 µM (Ligand to stabilize Cu(I) and prevent ROS damage).[1]

Sodium Ascorbate: 10 mM (Reductant, add last).

Incubation: 30–60 minutes at RT in the dark. Wash cells 3x with PBS containing 1 mM EDTA to

remove copper ions before imaging.[1]

Troubleshooting & Optimization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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